[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)” is an organometallic complex. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. These compounds often exhibit unique chemical properties and are widely used in various fields, including catalysis, materials science, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of organometallic compounds typically involves the reaction of metal precursors with organic ligands under controlled conditions. For this specific compound, the synthesis might involve the coordination of iron(2+) with the specified organic ligands. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of organometallic compounds often involves large-scale reactions in specialized reactors. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Organometallic compounds can undergo various types of reactions, including:
Oxidation: The metal center can be oxidized, leading to changes in the oxidation state and reactivity.
Reduction: Reduction reactions can alter the electronic structure of the metal center.
Substitution: Ligands can be replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with organometallic compounds include oxidizing agents (e.g., oxygen, peroxides), reducing agents (e.g., hydrogen, hydrides), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction outcomes.
Major Products Formed
The major products formed from reactions involving organometallic compounds depend on the specific reaction type and conditions. For example, oxidation reactions may yield metal oxides, while substitution reactions can produce new organometallic complexes with different ligands.
Scientific Research Applications
Organometallic compounds have a wide range of scientific research applications, including:
Catalysis: They are used as catalysts in various chemical reactions, such as hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Organometallic compounds are employed in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Medicine: Some organometallic compounds exhibit biological activity and are investigated for their potential use in drug development and medical imaging.
Mechanism of Action
The mechanism of action of organometallic compounds involves interactions between the metal center and the organic ligands. These interactions can influence the compound’s reactivity, stability, and overall behavior in chemical reactions. Molecular targets and pathways involved in the compound’s effects depend on its specific structure and the nature of the metal-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Similar organometallic compounds include:
Ferrocene: An iron(2+) complex with two cyclopentadienyl ligands.
Ruthenocene: A ruthenium(2+) complex with two cyclopentadienyl ligands.
Cobaltocene: A cobalt(2+) complex with two cyclopentadienyl ligands.
Uniqueness
The uniqueness of the compound “[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)” lies in its specific ligand structure and the resulting properties. The presence of bicyclo[2.2.1]heptanyl and diphenylphosphanylcyclohexa-2,4-dien-1-ylidene ligands may impart unique reactivity and stability to the compound, distinguishing it from other organometallic complexes.
Properties
Molecular Formula |
C44H48FeP2 |
---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/q2*-1;+2/b36-35+;;/t27-,28-,29+,30+,31-,38?,39?,40?;;/m0../s1 |
InChI Key |
RDGYBXJBPSJRKW-IEIDDMIXSA-N |
Isomeric SMILES |
C[C@@H](C\1=CC=C/C1=C\2/C=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5C[C@H]6CC[C@@H]5C6)C7C[C@@H]8CC[C@H]7C8.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(C1=CC=CC1=C2C=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.